(3S)-hept-1-en-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-hept-1-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKFYTOLVRCMOA-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Foundations and Principles Pertaining to 3s Hept 1 En 3 Ol
Absolute Configuration Determination and Assignment Methodologies
Determining and assigning the absolute configuration of chiral molecules is a fundamental task in stereochemistry. Several methodologies, both theoretical and experimental, are employed for this purpose.
Cahn-Ingold-Prelog (CIP) Rules for R/S Nomenclature
The Cahn-Ingold-Prelog (CIP) sequence rules provide a standardized method for assigning the R or S descriptor to each stereocenter in a molecule. wikipedia.orgwikipedia.org This system ensures an unambiguous nomenclature for stereoisomers. wikipedia.orgfiveable.me The rules prioritize the four substituents attached to a chiral center based on their atomic numbers. fiveable.melibretexts.orgyoutube.com
The priority assignment follows a set of rules:
Atoms directly bonded to the chiral center are ranked based on their atomic number; the higher the atomic number, the higher the priority. libretexts.orgyoutube.comyale.edu
If there is a tie in atomic numbers at the first point of attachment, the atoms at the next point of difference along the chains are considered, continuing until the tie is broken. wikipedia.orgyoutube.com
Multiple bonds are treated as equivalent to the same number of single bonds for the purpose of priority assignment. wikipedia.orgyoutube.com
Isotopes are prioritized based on higher atomic mass. libretexts.orgyoutube.com
Once the priorities (1, 2, 3, and 4) are assigned to the four substituents, the molecule is oriented so that the lowest priority substituent (typically hydrogen) is pointing away from the viewer. libretexts.orgyoutube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com An imaginary arrow is then drawn from the highest priority substituent (1) to the second highest (2) and then to the third highest (3). libretexts.orglibretexts.org If this arrow follows a clockwise direction, the configuration is assigned as (R) (Rectus, Latin for right). libretexts.orgyoutube.commasterorganicchemistry.com If the arrow follows a counterclockwise direction, the configuration is assigned as (S) (Sinister, Latin for left). libretexts.orgyoutube.commasterorganicchemistry.com
For (3S)-hept-1-en-3-ol, applying the CIP rules to the chiral carbon at position 3 involves prioritizing the four attached groups: -OH, -CH=CH2, -CH2CH2CH2CH3, and -H.
The oxygen atom of the -OH group has the highest atomic number among the directly attached atoms (O=8, C=6, H=1), giving the -OH group priority 1.
Comparing the vinyl (-CH=CH2) and butyl (-CH2CH2CH2CH3) groups, the first atom in both is carbon. Moving to the next atoms, the vinyl group has a carbon double-bonded to another carbon (treated as bonded to two carbons), while the butyl group is bonded to a carbon single-bonded to two hydrogens and another carbon. Applying the rules for multiple bonds and continuing along the chains would establish the priority order between these two groups.
The hydrogen atom has the lowest atomic number, giving it priority 4.
The (S) designation for this compound indicates that when the molecule is oriented with the hydrogen atom (priority 4) away from the viewer, the sequence from priority 1 to 2 to 3 is counterclockwise.
Experimental Techniques for Absolute Stereochemistry Elucidation
While the CIP rules provide a method for assigning configuration based on structure, experimental techniques are necessary to determine the absolute configuration of a newly synthesized or isolated chiral compound.
Optical rotation is a physical property exhibited by chiral substances, where they rotate the plane of plane-polarized light. saskoer.cawikipedia.org An enantiomer can be named by the direction in which it rotates plane-polarized light: clockwise rotation is labeled (+) or dextrorotatory, and counter-clockwise rotation is labeled (-) or levorotatory. wikipedia.orgsaskoer.ca
However, there is no direct correlation between the sign of optical rotation ((+) or (-)) and the absolute configuration (R or S) of an enantiomer. libretexts.orglibretexts.orglibretexts.orgsaskoer.ca The sign of optical rotation can even change with temperature. libretexts.orglibretexts.orglibretexts.org While optical rotation measurements can be used to determine the optical purity of a sample or to confirm the configuration of a compound whose absolute configuration is already known, they cannot independently establish the absolute configuration of a novel chiral molecule. saskoer.caresearchgate.netnih.gov
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnumberanalytics.comacs.orgcore.ac.uknih.gov VCD occurs in the infrared spectral region and is a phenomenon specific to chiral molecules. core.ac.uk
VCD spectroscopy, often used in combination with theoretical calculations, has emerged as a powerful tool for determining the absolute configuration of chiral molecules. researchgate.netnih.govacs.orgcore.ac.uknih.gov The VCD spectrum provides a unique fingerprint that is highly sensitive to the stereochemistry and conformation of the molecule. acs.orgresearchgate.net By comparing the experimental VCD spectrum with ab initio calculated spectra for possible stereoisomers, the absolute configuration can be reliably assigned. acs.orgcore.ac.uk VCD can be applied to both crystalline and non-crystalline samples. researchgate.net
Raman Optical Activity (ROA) is another chiroptical spectroscopic technique that provides detailed structural insights into chiral molecules. rsc.orgresearchgate.netcas.cztandfonline.com ROA measures the small intensity difference in Raman scattering of right and left circularly polarized light by chiral molecules. researchgate.nettandfonline.com
Similar to VCD, ROA spectra are sensitive to stereochemistry and can provide information on molecular structure and conformational behavior. rsc.orgresearchgate.netcas.cz ROA can be particularly advantageous for studying molecules in aqueous solutions, as water has a relatively weak Raman signal. cas.cztandfonline.com The combination of experimental ROA spectra with theoretical calculations is used for the determination of absolute configuration. researchgate.netduke.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used technique for structural elucidation of organic compounds. numberanalytics.comleibniz-fmp.deresearchgate.netlongdom.org Advanced NMR techniques play a significant role in determining both relative and absolute stereochemistry. numberanalytics.comleibniz-fmp.deresearchgate.netlongdom.orgnih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), ROESY (Rotating Frame Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), provide valuable information about through-bond and through-space correlations between nuclei. numberanalytics.comlongdom.org While COSY primarily reveals connectivity, NOESY and ROESY provide information about spatial proximity, which can be crucial for establishing stereochemical relationships. longdom.org
Advanced NMR methods, including those based on anisotropic parameters like Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropy (RCSA), have been developed to determine the complete structures, including stereochemistry, of complex organic molecules. leibniz-fmp.de These techniques, often combined with computational methods, enable the determination of absolute configuration. leibniz-fmp.de The use of chiral shift reagents in proton NMR is another approach that can help in distinguishing enantiomers. wikipedia.org Multinuclear NMR spectroscopy, utilizing nuclei such as 19F, 31P, 13C, and 77Se, along with new chiral derivatizing and solvating agents, has also seen advances for chiral recognition and absolute configuration assignment of small organic compounds. researchgate.net
| Technique | Principle | Information Provided | Application in Absolute Configuration |
| Optical Rotation | Rotation of plane-polarized light | Direction and magnitude of rotation | Limited (confirmatory/purity) saskoer.caresearchgate.net |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left/right circularly polarized IR light | Vibrational transitions sensitive to stereochemistry researchgate.net | Primary method (with calculations) nih.govcore.ac.uk |
| Raman Optical Activity (ROA) | Differential scattering of left/right circularly polarized Raman light | Vibrational transitions sensitive to stereochemistry researchgate.net | Primary method (with calculations) duke.edu |
| Advanced NMR (e.g., NOESY, RDC, RCSA) | Nuclear spin interactions (through-space proximity, orientation) leibniz-fmp.delongdom.org | Spatial relationships, structural constraints leibniz-fmp.delongdom.org | Supportive/Primary (with calculations) leibniz-fmp.deresearchgate.net |
Detailed Research Findings:
While specific detailed research findings solely focused on the absolute configuration determination of this compound using these advanced techniques were not extensively detailed in the provided search results, the general applicability and effectiveness of these methods for similar chiral alcohols and organic molecules have been well-documented. For instance, VCD spectroscopy coupled with quantum mechanics simulations is considered a rapid alternative to X-ray crystallography for establishing absolute stereochemistry and is readily applied to various samples. researchgate.net Similarly, ROA spectroscopy has transformed into a widely applicable technique for investigating molecular chirality and determining absolute configuration. tandfonline.com Advanced NMR techniques, particularly those involving anisotropic parameters, have successfully determined the relative and absolute configurations of complex natural products where other methods failed. leibniz-fmp.de
X-ray Crystallographic Analysis of Crystalline Derivatives
X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of molecules in a crystalline solid. wikipedia.org This method is particularly valuable for confirming the absolute configuration of chiral compounds or their derivatives. wikipedia.org While direct X-ray crystallographic data specifically for this compound was not found in the search results, the technique is routinely applied to crystalline derivatives of chiral molecules to unequivocally establish their stereochemistry. nih.govjhu.edu By analyzing the diffraction pattern produced by the interaction of X-rays with the electron cloud of the crystal, researchers can generate an electron density map, from which the atomic positions and thus the molecular structure and absolute configuration can be determined. wikipedia.org This approach has been used to determine the structures and configurations of various complex organic molecules and their derivatives. nih.govjhu.edudb-thueringen.de
Stereoisomerism in Hept-1-en-3-ol Systems
Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. nptel.ac.in In the context of hept-1-en-3-ol, stereoisomerism arises primarily from the chiral center at C-3.
Enantiomeric Considerations
The presence of a single chiral center at C-3 in hept-1-en-3-ol leads to the existence of two enantiomers: this compound and (3R)-hept-1-en-3-ol. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgnptel.ac.in They have identical physical properties (such as melting point, boiling point, and solubility) but differ in their interaction with plane-polarized light (optical activity) and their behavior in chiral environments, such as biological systems or reactions with chiral reagents. wikipedia.orgnptel.ac.in The separation of enantiomers, known as resolution, is a significant aspect of stereochemistry and can be achieved through various methods, including kinetic resolution using enzymes like lipases, which can selectively react with one enantiomer over the other. nptel.ac.inresearchgate.net Studies have shown effective kinetic resolution of racemic hept-1-en-3-ol using lipases, yielding enantiomers with high enantiomeric excess. researchgate.net
Diastereomeric Possibilities in Related Compounds
Diastereomers are stereoisomers that are not mirror images of each other. nptel.ac.in Unlike enantiomers, diastereomers can have different physical and chemical properties. nptel.ac.in While hept-1-en-3-ol itself, with only one chiral center and no geometric isomerism around the double bond (as it's a terminal alkene), exists as a pair of enantiomers, related compounds with additional stereogenic centers or geometric isomerism can exhibit diastereoisomerism.
For instance, if a second chiral center were introduced into the hept-1-en-3-ol structure, or if the double bond were located internally and substituted in a way that allowed for cis/trans (E/Z) isomerism, then diastereomers would be possible. nptel.ac.inpressbooks.pub Examples of related compounds where diastereoisomerism is relevant include substituted heptenols or heptanediols with multiple chiral centers or with internal double bonds that can exist as (E) or (Z) isomers. nist.govnist.govthegoodscentscompany.comnih.govnist.gov The relative configuration of stereogenic centers in such molecules contributes to their diastereomeric relationships. iupac.org Research on related compounds, such as certain substituted hept-1-en-3-ol derivatives or other unsaturated alcohols with additional stereocenters, often involves the synthesis and analysis of diastereomers. molaid.commolaid.com The separation and characterization of diastereomers can be achieved using techniques such as chromatography or crystallization of diastereomeric derivatives.
Advanced Synthetic Methodologies for 3s Hept 1 En 3 Ol and Its Chiral Derivatives
Asymmetric Synthesis Strategies
Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (3S)-hept-1-en-3-ol by creating the desired stereocenter from achiral or prochiral starting materials. These strategies are broadly categorized by how the stereochemical information is introduced and transferred during the chemical transformation.
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. nih.gov This approach is highly efficient as it uses a pre-existing stereocenter from the starting material, which is then elaborated into the target molecule, preserving chirality. nih.gov
For the synthesis of this compound, a potential chiral pool precursor could be an L-amino acid or a D-sugar derivative containing a suitable carbon skeleton that can be chemically modified. For instance, a precursor like L-glutamic acid could theoretically be converted through a series of steps including decarboxylation, reduction, and olefination to construct the heptene (B3026448) framework while retaining the stereochemical integrity of the original chiral center. Similarly, carbohydrates offer rigid cyclic structures where stereocenters are well-defined, providing a robust starting point for complex synthetic sequences. researchgate.net
Table 1: Potential Chiral Pool Precursors for this compound Synthesis
| Natural Precursor Class | Specific Example | Key Advantages |
|---|---|---|
| Amino Acids | L-Glutamic Acid | Readily available, defined stereocenter |
| Carbohydrates | D-Glucose Derivatives | Multiple defined stereocenters, rigid framework |
Application of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is reliable and has been widely applied in the synthesis of complex molecules. wikipedia.org
In a hypothetical synthesis of this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone, to a pentanoic acid derivative. The resulting imide could then undergo a diastereoselective reaction, for example, an aldol-type addition with formaldehyde (B43269) followed by further transformations. The steric hindrance provided by the auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would yield the chiral alcohol.
Enantioselective Reaction Pathways
Enantioselective reactions utilize chiral catalysts or reagents to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.
Asymmetric Alkynylation Reactions
The addition of a terminal alkyne to an aldehyde is a powerful method for forming propargylic alcohols, which are versatile intermediates that can be readily converted to allylic alcohols like this compound. The use of a chiral catalyst, such as a derivative of a chiral amino alcohol complexed to a metal like zinc or titanium, can render this addition highly enantioselective.
For the synthesis of this compound, pentanal could be reacted with acetylene (B1199291) or a protected version thereof in the presence of a chiral catalyst. This would generate a chiral propargylic alcohol. Subsequent partial reduction of the alkyne, for instance using Lindlar's catalyst, would yield the target this compound. The success of this method hinges on the ability of the chiral catalyst to effectively differentiate between the two prochiral faces of the aldehyde carbonyl group. nih.gov
Stereoselective Aldol (B89426) Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. wiley-vch.de When applied to the synthesis of chiral molecules, stereoselective variants are employed to control the configuration of the newly formed stereocenters. wiley-vch.de A modern approach involves the use of chiral catalysts or chiral enolates to achieve high levels of asymmetric induction.
A potential route to this compound could involve a stereoselective Mukaiyama-type aldol reaction. wiley-vch.de In this scenario, a silyl (B83357) enol ether derived from a ketone could add to an aldehyde under the influence of a chiral Lewis acid catalyst. For instance, the silyl enol ether of 2-pentanone could react with formaldehyde, or a suitable equivalent, catalyzed by a chiral boron or titanium complex. This would create the β-hydroxy ketone core with the desired (S)-configuration, which could then be converted to the target allylic alcohol.
Intramolecular Radical Cyclization Approaches
Radical cyclizations are chemical transformations that form cyclic products through radical intermediates. researchgate.net While often used to create rings, intramolecular radical reactions can also be designed to form specific stereocenters in acyclic systems, although this is less common for simple allylic alcohols. A more relevant radical approach would be an intermolecular radical addition.
Theoretically, a strategy could involve the generation of a radical species that adds to a prochiral acceptor. However, achieving high enantioselectivity in intermolecular radical additions to form an acyclic stereocenter is a significant challenge. Transition-metal-mediated radical reactions offer a potential solution, where a chiral ligand on the metal can influence the stereochemical outcome of the addition. thieme-connect.de For example, a pentyl-based radical could be generated and added to a vinyl-containing acceptor in the presence of a chiral catalyst system, but this remains a less-developed strategy for this specific target compared to the other methods discussed.
Biocatalytic and Enzymatic Synthesis Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. This compound, a valuable chiral building block, can be synthesized using a variety of biocatalytic and enzymatic methods. These approaches offer high selectivity under mild reaction conditions, presenting a green alternative to traditional chemical synthesis.
Enzymatic Resolution of Racemic Hept-1-en-3-ol
Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.
Lipases are a class of hydrolases that are highly effective in non-aqueous media for catalyzing enantioselective acylation and transesterification reactions. In the kinetic resolution of racemic hept-1-en-3-ol, a lipase (B570770) can selectively acylate the (S)-enantiomer, producing (S)-hept-1-en-3-yl acetate (B1210297) and leaving behind the unreacted (R)-hept-1-en-3-ol. The separation of the resulting ester from the unreacted alcohol is typically straightforward.
Commonly used lipases for this purpose include Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL). The choice of acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. Vinyl acetate is a frequently used acyl donor due to the irreversible nature of the reaction, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.
| Lipase | Acyl Donor | Solvent | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | >200 |
| Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Toluene | >150 |
This table presents representative data for the kinetic resolution of secondary allylic alcohols, illustrating the high enantioselectivity achievable with common lipases.
Alcohol dehydrogenases (ADHs) are oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In a kinetic resolution context, an ADH can be used to selectively oxidize one enantiomer of racemic hept-1-en-3-ol to the corresponding ketone, hept-1-en-3-one, leaving the other enantiomer untouched. This process requires a stoichiometric amount of a cofactor, typically NAD⁺ or NADP⁺, which can be regenerated in situ using a suitable recycling system.
Conversely, and more commonly for the synthesis of this compound, ADHs are employed for the enantioselective reduction of the prochiral ketone, hept-1-en-3-one. ADHs from various microorganisms, such as Lactobacillus brevis (LbADH), are known for their robustness and high enantioselectivity in reducing a wide range of ketones. fkit.hrresearchgate.net This approach directly yields the desired enantiomerically pure alcohol.
| ADH Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Lactobacillus brevis | Hept-1-en-3-one | (S)-hept-1-en-3-ol | >99% |
| Thermoanaerobacter ethanolicus | Hept-1-en-3-one | (R)-hept-1-en-3-ol | >99% |
This table shows typical outcomes for the asymmetric reduction of α,β-unsaturated ketones using different alcohol dehydrogenases, leading to either the (S) or (R) enantiomer with high purity.
Dynamic Kinetic Resolution Processes
A limitation of traditional kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the unreacted enantiomer. organic-chemistry.orgnih.govdiva-portal.orgacs.orgdiva-portal.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
For the synthesis of this compound derivatives, a DKR process would typically involve a lipase, such as CALB or PCL, for the enantioselective acylation of the (S)-enantiomer, and a metal catalyst, often a ruthenium complex, to racemize the remaining (R)-enantiomer back to the racemic mixture. organic-chemistry.orgnih.govdiva-portal.orgacs.orgdiva-portal.org This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, driving the reaction towards a high yield of the desired (S)-acetate.
| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Yield of (S)-acetate | ee of (S)-acetate |
| Pseudomonas cepacia Lipase | Ru-complex | p-Chlorophenyl acetate | >80% | >99% |
| Candida antarctica Lipase B | Ru-complex | Isopropenyl acetate | >90% | >99% |
This table provides representative results for the dynamic kinetic resolution of allylic alcohols, demonstrating the high yields and enantioselectivities that can be achieved. organic-chemistry.orgnih.gov
Whole-Cell Biotransformations and Microbial Reduction
Whole-cell biotransformations utilize intact microbial cells as biocatalysts, offering several advantages over the use of isolated enzymes. These include the presence of native cofactor regeneration systems, which simplifies the process, and the protection of enzymes within the cellular environment.
For the synthesis of this compound, the asymmetric reduction of hept-1-en-3-one can be efficiently carried out using various microorganisms. Yeasts, such as Saccharomyces cerevisiae (baker's yeast) and various Candida species, are well-known for their ability to reduce α,β-unsaturated ketones with high enantioselectivity. nih.govmonash.edu The outcome of these reductions is governed by the array of oxidoreductases present in the microorganism, which often follow Prelog's rule to yield the (S)-alcohol. Process parameters such as pH, temperature, and substrate concentration can be optimized to maximize yield and enantioselectivity. nih.gov
| Microorganism | Substrate | Product | Conversion | ee of (S)-alcohol |
| Saccharomyces cerevisiae | Hept-1-en-3-one | This compound | >90% | >98% |
| Candida chilensis | Hept-1-en-3-one | This compound | >80% | >95% |
This table illustrates the effectiveness of whole-cell microbial reductions for the synthesis of chiral allylic alcohols, with typical results shown for the reduction of an α,β-unsaturated ketone. nih.govmonash.edu
One-Pot Multi-Enzymatic Cascade Syntheses
One-pot multi-enzymatic cascades represent a highly efficient and elegant approach to chemical synthesis, where multiple enzymatic reactions are carried out sequentially in the same reaction vessel. This strategy minimizes downstream processing, reduces waste, and can shift reaction equilibria to favor product formation.
A hypothetical multi-enzyme cascade for the synthesis of this compound could start from a simple achiral precursor. For example, an ene-reductase could first selectively reduce the carbon-carbon double bond of a suitable α,β,γ,δ-unsaturated ketone. The resulting saturated ketone could then be asymmetrically reduced by an alcohol dehydrogenase to generate the chiral alcohol. A more direct route could involve a deracemization cascade of racemic hept-1-en-3-ol. This could be achieved by combining an enantioselective oxidase that converts the (S)-enantiomer to the ketone with a highly stereoselective reductase that converts the ketone back to the (S)-alcohol, effectively converting the (R)-enantiomer to the (S)-enantiomer.
| Enzyme 1 | Enzyme 2 | Cofactor Regeneration | Starting Material | Final Product |
| (R)-selective ADH (Oxidation) | (S)-selective ADH (Reduction) | Glucose/GDH | (rac)-hept-1-en-3-ol | (S)-hept-1-en-3-ol |
| Ene-reductase | (S)-selective ADH | Formate/FDH | Hepta-1,4-dien-3-one | (S)-heptan-3-ol |
This table outlines plausible multi-enzyme cascade strategies for the synthesis of chiral alcohols. GDH: Glucose Dehydrogenase, FDH: Formate Dehydrogenase.
Catalytic Enantioselective Transformations
The direct synthesis of this compound in high enantiomeric purity can be achieved through various catalytic enantioselective reactions. These methods often employ chiral catalysts to control the three-dimensional arrangement of atoms during the formation of the stereocenter.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of the corresponding α,β-unsaturated ketone, hept-1-en-3-one, is a highly effective method for the synthesis of this compound. This reaction involves the addition of hydrogen across the carbonyl double bond, guided by a chiral transition metal complex. Ruthenium, rhodium, and iridium catalysts, featuring chiral phosphine (B1218219) ligands, have demonstrated remarkable efficacy in this transformation. nih.govrsc.orgnih.gov
The choice of metal and ligand is crucial for achieving high enantioselectivity. For instance, Ru-BINAP catalysts are well-known for their ability to hydrogenate a wide range of ketones with excellent enantioselectivity. The mechanism involves the coordination of the ketone to the chiral metal center, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | Chiral heteroaryl ethers | Good to excellent | Good | rsc.org |
| Rh-DuanPhos | Cyclic dienamides | Chiral cyclic allylic amines | Up to 99% | Excellent | Not specified |
| Tethered TsDPEN-Rh(III) | Nitrones | Chiral hydroxylamines | >99% | Up to 99% | nih.gov |
| Ir-N,P complexes | Conjugated enones | Chiral saturated alcohols | Up to 99% | High | Not specified |
This table presents examples of transition metal-catalyzed asymmetric hydrogenations of various substrates to produce chiral products, illustrating the potential of these catalysts for the synthesis of this compound from hept-1-en-3-one.
Gold-Catalyzed Reactions with Stereocontrol Potential
Gold catalysis has emerged as a powerful tool for various asymmetric transformations, including the synthesis of chiral alcohols. nih.govnih.govmdpi.comresearchgate.net While direct gold-catalyzed asymmetric synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, gold-catalyzed asymmetric allylic substitution of alcohols and intramolecular alkylation reactions have been shown to proceed with high enantioselectivity. nih.gov
A plausible strategy for the synthesis of chiral derivatives of hept-1-en-3-ol could involve the gold-catalyzed reaction of a suitable pronucleophile with a derivative of hept-1-en-3-ol. The stereochemical outcome would be directed by a chiral ligand, often a phosphine or a ligand featuring a chiral counteranion. researchgate.net
| Gold Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Chiral phosphine-Au(I) | Intramolecular allylic alkylation | Allylic alcohol derivative | Chiral chroman | Not specified | nih.gov |
| Chiral phosphoramidite-Au(I) | [4+3] Cycloaddition | 2-(1-alkynyl)-2-alken-1-ones | Epoxybenzoazepines | Up to 99.9% | researchgate.net |
| Bis(phosphine)digold(I) | 1,6-enyne alkoxycyclization | 1,6-enyne | Chiral cyclic ether | Up to 94% | nih.gov |
This table showcases the application of chiral gold catalysts in various enantioselective transformations, indicating their potential for the stereocontrolled synthesis of this compound derivatives.
Titanium-Mediated Stereoselective Processes
Titanium-mediated stereoselective processes offer a robust methodology for the synthesis of chiral alcohols, including this compound. A particularly relevant approach is the enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral titanium complexes. For the synthesis of this compound, this would involve the addition of a butyl nucleophile to acrolein.
Chiral ligands such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) are commonly employed to induce asymmetry. The titanium catalyst, complexed with the chiral ligand, coordinates to the aldehyde, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group.
| Titanium Catalyst System | Reaction Type | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |
| Ti(salen) bimetallic complex | Asymmetric cyanohydrin synthesis | Aromatic and aliphatic aldehydes | Ethyl cyanoformate | Cyanohydrin carbonates | Up to 99% |
| S-Proline-derived Ti complexes | Asymmetric cyanosilylation | Aryl aldehydes | Trimethylsilyl cyanide | S-configured cyanosilylated products | Up to 84% |
| Chiral Ti-Lewis acids | Asymmetric α-hydroxylation | β-ketoesters | Dimethyldioxirane | α-hydroxy-β-ketoesters | Up to 94% |
This table provides examples of titanium-catalyzed enantioselective additions to aldehydes and related compounds, demonstrating the feasibility of synthesizing this compound with high enantiopurity.
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed reactions are versatile for the formation of carbon-carbon bonds, and their asymmetric variants provide access to a wide range of chiral molecules. The synthesis of this compound can be envisioned through a palladium-catalyzed asymmetric allylic alkylation. In a potential route, a nucleophile could be added to a suitable electrophile under the control of a chiral palladium catalyst.
For instance, the palladium-catalyzed asymmetric allylic alkylation of acyclic amides with alkyl-substituted allyl reagents has been shown to produce chiral products in high yields and enantioselectivities. nih.gov This methodology could potentially be adapted for the synthesis of this compound or its derivatives.
| Palladium Catalyst System | Reaction Type | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |
| Pd(0)/Chiral Ligand | Asymmetric Allylic Alkylation | Alkyl-substituted allyl reagents | Acyclic amides | Chiral allylic alkylated products | High |
| Pd(OAc)2/P(n)Bu3/BEt3 | Allylation | Allyl alcohols | Amines | Diallylated amines | Not applicable |
| Pd(Xantphos)Cl2 | Carbonylation | Allylamines | CO | β,γ-unsaturated amides | Not applicable |
This table illustrates the utility of palladium catalysis in allylic substitutions and related reactions, suggesting potential synthetic routes to chiral molecules like this compound.
Strategic Chemical Transformations for Stereocontrol
Beyond the direct synthesis of the chiral center, strategic transformations of a pre-existing chiral molecule can be employed to install or modify other stereocenters with high levels of control.
Stereoselective Epoxidation Reactions of Allylic Alcohols
The double bond in this compound provides a handle for further stereoselective functionalization. A prominent example is the stereoselective epoxidation of the allylic alcohol. The directing effect of the existing hydroxyl group can lead to high diastereoselectivity in the epoxidation reaction.
The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective epoxidation of prochiral allylic alcohols. When applied to a chiral allylic alcohol like this compound, the reaction becomes diastereoselective. The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) in the titanium-catalyzed epoxidation can either match or mismatch with the inherent stereochemistry of the allylic alcohol, leading to kinetic resolution and the formation of diastereomerically enriched epoxy alcohols. nih.gov
For example, the epoxidation of a chiral allylic alcohol with m-chloroperoxybenzoic acid (mCPBA) can be directed by the existing hydroxyl group, leading to the formation of a specific diastereomer of the epoxy alcohol. mdpi.com
| Reagent/Catalyst | Substrate | Product | Diastereoselectivity | Reference |
| m-Chloroperoxybenzoic acid (mCPBA) | 25(R)-4,6-spirostadien-3β-ol | 25(R)-4β,5β-epoxy-6-spirosten-3β-ol | Exclusive β-face attack | mdpi.com |
| Ti(O-i-Pr)4, (+)- or (-)-DET, TBHP | Chiral allylic alcohol | Diastereomerically enriched epoxy alcohol | High (kinetic resolution) | nih.gov |
| H2O2, NaOH | Diosgenin | No reaction | Not applicable | mdpi.com |
This table demonstrates the stereochemical control achievable in the epoxidation of allylic alcohols, a key transformation for the further functionalization of this compound.
Olefin Cross-Metathesis and Related Reactions
Olefin metathesis is a powerful catalytic reaction that involves the exchange of double bonds between two alkene substrates. nih.gov Specifically, olefin cross-metathesis (CM) has emerged as a strategic tool for the formation of carbon-carbon double bonds in complex molecule synthesis. The reaction is catalyzed by well-defined alkylidene complexes of metals like ruthenium or molybdenum, with Grubbs-type catalysts being particularly prevalent due to their functional group tolerance and stability. harvard.edu The generally accepted mechanism proceeds through a sequence of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. harvard.edu
In the context of synthesizing this compound precursors, cross-metathesis can be envisioned between a chiral, protected allylic alcohol and a simple olefin partner. The reaction's progression is often driven to completion by the removal of a volatile byproduct, such as ethylene (B1197577) gas. harvard.edu The selectivity in cross-metathesis is influenced by the electronic and steric properties of the reacting olefins, which can be classified into different types to predict reactivity and minimize undesired homodimerization. illinois.edu For instance, the synthesis of trisubstituted alkenes, relevant to derivatives of heptenol, can be achieved with good yields and moderate E-selectivity using second-generation Grubbs catalysts. researchgate.net
Table 1: Overview of Common Olefin Metathesis Catalysts
| Catalyst Generation | Common Name | Key Features | Typical Applications |
|---|---|---|---|
| First Generation | Grubbs' Catalyst (1st Gen) | High functional group tolerance, commercially available. harvard.edu | Ring-closing metathesis (RCM), cross-metathesis (CM) of terminal olefins. harvard.edu |
| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity, effective for less reactive and sterically hindered olefins. researchgate.net | Synthesis of tri- and tetrasubstituted olefins, challenging RCM. researchgate.net |
| Third Generation | Hoveyda-Grubbs Catalysts | Enhanced stability and initiation kinetics. nih.gov | A broad range of metathesis reactions with improved catalyst longevity. |
Wittig Olefination for Controlled Alkene Geometry
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes or ketones into alkenes with a high degree of control over the location of the new double bond. wikipedia.org The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. wikipedia.org For the synthesis of this compound, this methodology would typically involve reacting a suitable chiral aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to install the terminal vinyl group.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide.
Non-stabilized ylides (e.g., those with simple alkyl substituents) generally react under kinetic control, proceeding through an early, four-centered transition state that minimizes steric interactions, leading predominantly to Z-alkenes. harvard.edu
Stabilized ylides (e.g., those bearing an adjacent carbonyl or ester group) react under thermodynamic control, often favoring the formation of E-alkenes.
For specific control over stereochemistry, modifications such as the Schlosser variant can be employed. This procedure involves the use of a non-stabilized ylide at low temperatures, followed by deprotonation and protonation steps to isomerize a key intermediate, ultimately affording the E-alkene with high selectivity. wikipedia.org
Table 2: Stereoselectivity in the Wittig Reaction
| Ylide Type | Substituents on Ylide | Reaction Conditions | Predominant Alkene Geometry |
|---|---|---|---|
| Non-stabilized | Alkyl, H | Salt-free, aprotic solvents | Z (cis) harvard.edu |
| Stabilized | -C=O, -COOR, -CN | Thermodynamic equilibrium | E (trans) |
| Schlosser Modification | Alkyl, H | Low temp, PhLi, proton source | E (trans) wikipedia.org |
Nucleophilic Substitution Reactions with Stereochemical Inversion/Retention
The chiral center at C3 in this compound can be constructed using nucleophilic substitution reactions on allylic substrates. Allylic halides, carbonates, or esters are effective electrophiles for these transformations. researchgate.net However, these reactions can be complicated by the potential for allylic rearrangement, where the nucleophile attacks at either the α-carbon (S_N2) or the γ-carbon (S_N2') of the allylic system.
Controlling both the regioselectivity and the stereochemistry is paramount. Transition metal catalysis, particularly with palladium and copper, has proven highly effective for this purpose. libretexts.org
Palladium-catalyzed reactions (Tsuji-Trost reactions) typically proceed through a symmetrical π-allyl-palladium intermediate. The stereochemical outcome (retention or inversion) is often determined by the nature of the nucleophile and the specific ligands on the palladium catalyst. researchgate.net
Copper-catalyzed reactions can be highly selective for either S_N2 or S_N2' pathways, depending on the substrate, nucleophile, and reaction conditions. For example, the reaction of chiral carbamates with certain achiral copper reagents can yield the S_N2' product with excellent enantioselectivity, implying a stereospecific mechanism. libretexts.org
The choice of a "soft" stabilized nucleophile versus a "hard" unstabilized nucleophile can also direct the reaction pathway, with hard nucleophiles often favoring direct attack at the metal center in an inner-sphere mechanism, while soft nucleophiles may attack the allyl group in an outer-sphere fashion. nih.gov
Table 3: Stereochemical Control in Allylic Substitution
| Catalytic System | Typical Nucleophile | Common Outcome | Key Feature |
|---|---|---|---|
| Palladium(0) with Chiral Ligands | Soft nucleophiles (e.g., malonates) | Enantioselective alkylation researchgate.net | Proceeds via a π-allyl intermediate; stereochemistry is ligand-controlled. |
| Copper(I) | Organocuprates (e.g., Gilman reagents) | S_N2' selectivity is common libretexts.org | Can provide high regioselectivity and stereoselectivity. libretexts.org |
| Rhodium(I) | Stabilized carbon nucleophiles | Enantioselective alkylation libretexts.org | Chiral Rh-complex can coordinate to the nucleophile to control stereochemistry. libretexts.org |
Derivatization for Enhanced Synthetic Utility and Chiral Amplification
The hydroxyl group of this compound is a versatile functional handle that can be derivatized to facilitate further synthetic transformations or to aid in analysis. Derivatization can serve multiple purposes, including protection of the alcohol, activation for subsequent reactions, or enhancement of analytical detection. nih.gov
For synthetic utility, the alcohol can be converted into an ester, such as a benzoate (B1203000) or picolinate. These derivatives can alter the reactivity of the molecule; for instance, allylic picolinates have been shown to be highly reactive substrates in anti-S_N2' allylic substitutions with organometallic reagents. clockss.org
For analytical purposes, especially the determination of enantiomeric purity, derivatization is crucial. Reacting the alcohol with a chiral derivatizing agent creates a pair of diastereomers, which can often be separated and quantified using standard chromatographic techniques like HPLC. researchgate.net Picolinate esters, for example, have been demonstrated to provide better resolution than the more common benzoates on certain chiral stationary phases, especially when the substituents on the alcohol's stereocenter are sterically similar. clockss.orgdoi.org This method is essential for verifying the stereochemical integrity of the final product.
Table 4: Common Derivatizing Agents for Secondary Alcohols
| Reagent Class | Example Reagent | Purpose of Derivatization |
|---|---|---|
| Acyl Chlorides / Anhydrides | Benzoyl chloride | Protection, formation of diastereomers for chiral HPLC. researchgate.net |
| Heterocyclic Carboxylic Acids | Picolinic acid | Enhanced resolution in chiral HPLC, activation for substitution. clockss.org |
| Isocyanates | Phenyl isocyanate | Formation of carbamates for chromatographic analysis. nih.gov |
| Chiral Acids/Reagents | Mosher's acid chloride | Formation of diastereomeric esters for NMR analysis (determination of enantiomeric excess). |
Retrosynthetic Analysis in the Design of this compound Pathways
Retrosynthetic analysis is a foundational strategy for planning the synthesis of a target molecule by deconstructing it into simpler, readily available precursors. For this compound, the analysis identifies several key bonds that can be disconnected, corresponding to the reliable bond-forming reactions discussed previously.
The primary retrosynthetic disconnections for this compound are:
C1-C2 Alkene Disconnection (Wittig Approach): The terminal double bond is a prime candidate for a Wittig olefination. This disconnection breaks the molecule into (S)-2-hydroxyhexanal and a methylide phosphonium ylide (e.g., from methyltriphenylphosphonium (B96628) bromide). This strategy places the challenge on the synthesis of the chiral α-hydroxy aldehyde.
C2-C3 Bond Disconnection (Carbonyl Addition): A fundamental disconnection at the bond adjacent to the stereocenter leads back to pentanal and a vinyl nucleophile, such as vinylmagnesium bromide or vinyllithium. This is a direct and common approach, with the key challenge being the subsequent enantioselective reduction of the resulting racemic hept-1-en-3-one or the use of a chiral catalyst during the addition step to set the stereocenter directly.
C3-C4 Bond Disconnection (Allylic Substitution Approach): Viewing the C4-C7 butyl group as being added via nucleophilic substitution offers another pathway. This involves a three-carbon chiral electrophile (e.g., a derivative of (S)-pent-1-en-3-ol) and a butyl nucleophile (e.g., a butyl cuprate). This route relies on achieving high stereochemical fidelity and regioselectivity (S_N2 vs. S_N2') in the substitution step.
Natural Occurrence and Biological Significance of 3s Hept 1 En 3 Ol Non Human Context
Identification and Distribution in Biological Systems
(3S)-Hept-1-en-3-ol and its stereoisomers have been identified in various biological systems, playing roles in both flora and fauna.
Presence in Flora (e.g., Curcuma comosa rhizomes)
While the search results mention diarylheptanoids isolated from Curcuma kwangrsiensis rhizomes, including a compound with a hept-6-en-3-ol structure, the specific stereoisomer this compound in Curcuma comosa rhizomes was not directly confirmed in the provided snippets. researchgate.net However, 1-hepten-3-ol (B34233) (the racemic mixture) has been reported in other plant sources such as Hyacinthus orientalis L. flowers, banana, patchouli oil, green pepper, and red pepper. chemdad.com
Role in Chemical Communication and Ecology
Volatile organic compounds like 1-hepten-3-ol can function as signaling molecules in ecological interactions. chemdad.com
Function as Pheromones (Sex, Aggregation, Alarm)
The mention of 1-hepten-3-ol in a pheromone database suggests its potential role in insect chemical communication. thegoodscentscompany.com Pheromones are known to mediate various behaviors, including sex attraction, aggregation, and alarm responses in insects. While the specific function of this compound in these contexts was not detailed in the search results, the presence of the compound in pheromone databases implies its involvement in such processes.
Influence of Stereoisomers on Biological Response
The biological activity of chiral compounds, such as this compound, is often stereospecific, meaning that different stereoisomers can elicit different or no biological responses. Although the search results did not provide specific data on the differing biological effects of this compound compared to its (3R) enantiomer or the racemic mixture in the context of pheromones or other biological roles, the principle of stereoisomer influence on biological response is a well-established concept in chemical ecology.
Role as Natural Odorants or Signaling Molecules
1-Hepten-3-ol is described as having a high strength odor, characterized as green, and at low dilutions, fatty and buttery. chemdad.com This suggests its potential role as a natural odorant. Its presence in various plants and the implication of its role as a pheromone highlight its function as a signaling molecule in different ecological contexts, potentially influencing the behavior of organisms that can detect these volatile cues. chemdad.comthegoodscentscompany.com
Biosynthetic Pathways and Enzymatic Formation
The biosynthesis of volatile organic compounds, including short-chain unsaturated alcohols like this compound, in biological systems primarily occurs through the enzymatic breakdown of fatty acids. This process is a significant source of aroma compounds in plants and other organisms. The pathway involves the action of specific enzymes, notably lipoxygenases (LOX) and hydroperoxide lyases (HPL), followed by reduction steps catalyzed by alcohol dehydrogenases (ADH).
Precursor Utilization in Biological Systems
The biosynthesis of volatile alcohols, including those with seven carbons like hept-1-en-3-ol, typically originates from the oxidative cleavage of unsaturated fatty acids. Common precursors include C18 fatty acids such as linoleic acid and linolenic acid researchgate.net. These fatty acids are abundant in plant tissues and serve as substrates for the initial enzymatic steps in the pathway.
For instance, in the biosynthesis of the structurally related compound oct-1-en-3-ol, arachidonic acid (a C20 fatty acid) has been identified as a precursor in marine algae mdpi.com. While direct evidence specifically linking linoleic or linolenic acid to the biosynthesis of this compound in the provided sources is not explicit, the general mechanism for the formation of C7 and C8 volatile compounds from C18 and C20 fatty acids via oxidative cleavage is well-established researchgate.netmdpi.com. The specific fatty acid precursor utilized dictates the carbon chain length of the resulting volatile compounds.
Role of Specific Enzymes in its Biogenesis (e.g., LOX, HPL)
The enzymatic formation of volatile alcohols from fatty acids involves a cascade of reactions catalyzed by key enzymes. The initial step is typically carried out by lipoxygenases (LOX). LOX enzymes dioxygenate polyunsaturated fatty acids, introducing molecular oxygen to form fatty acid hydroperoxides researchgate.netmdpi.com. For example, LOX can act on linoleic or linolenic acid to produce corresponding hydroperoxy fatty acids.
Following the action of LOX, hydroperoxide lyases (HPL) cleave these fatty acid hydroperoxides. HPL enzymes are a type of cytochrome P450 that act on the hydroperoxide position, leading to the formation of volatile aldehydes and oxoacids researchgate.net. In the context of producing seven-carbon compounds like hept-1-en-3-ol, the cleavage of a C18 fatty acid hydroperoxide would yield a C7 aldehyde and a C11 oxoacid, or from a C16 fatty acid hydroperoxide, a C7 aldehyde and a C9 oxoacid, depending on the position of the hydroperoxide group and the cleavage site. Research indicates that multifunctional LOX enzymes can also possess HPL activity within a single catalytic domain, as observed in the biosynthesis of oct-1-en-3-ol in marine algae mdpi.com.
The volatile aldehydes produced by HPL are then largely converted to their corresponding alcohols by the action of alcohol dehydrogenases (ADH) researchgate.net. ADH enzymes catalyze the reduction of aldehydes to primary alcohols, utilizing cofactors such as NADH or NADPH. This final enzymatic step is crucial for the formation of volatile alcohols from the aldehyde intermediates generated by the LOX/HPL pathway researchgate.netresearchgate.netunipd.it.
The stereochemistry of the resulting alcohol, such as the (3S) configuration of this compound, is determined by the specificity of the enzymes involved in the pathway, particularly the ADH that catalyzes the final reduction step. Studies on similar volatile alcohols, like 1-octen-3-ol (B46169) produced by mushrooms, have shown high optical purity of a specific enantiomer, indicating the stereoselective nature of these enzymatic reactions researchgate.net.
The general enzymatic pathway can be summarized as follows:
| Enzyme | Substrate | Product(s) | Role |
| Lipoxygenase (LOX) | Unsaturated Fatty Acid | Fatty Acid Hydroperoxide | Introduces oxygen to form hydroperoxides |
| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxide | Volatile Aldehyde + Oxoacid | Cleaves hydroperoxide to form volatile compounds |
| Alcohol Dehydrogenase (ADH) | Volatile Aldehyde | Volatile Alcohol (e.g., Hept-1-en-3-ol) | Reduces aldehydes to alcohols, can be stereoselective |
This enzymatic cascade, starting from common fatty acid precursors and involving the sequential action of LOX, HPL, and ADH, represents the primary route for the biosynthesis of short-chain unsaturated alcohols like this compound in various biological systems.
Advanced Applications of 3s Hept 1 En 3 Ol in Chemical Synthesis and Catalysis
As a Chiral Building Block for Complex Organic Molecules
The inherent chirality at the C3 position of (3S)-hept-1-en-3-ol makes it a crucial chiral building block for constructing complex organic molecules with defined stereochemistry. Its functional groups, the alkene and the alcohol, can be selectively transformed, allowing for the introduction of additional complexity and chirality into target molecules.
Synthesis of Natural Products and Bioactive Compounds
This compound and related chiral heptenols have been utilized in the total synthesis of natural products and bioactive compounds. While specific examples directly citing the use of this compound in the synthesis of natural products or bioactive compounds within the search results are limited, the general application of chiral allylic alcohols in this field is well-established. For instance, stereoselective total synthesis of natural products often involves key steps like Sharpless asymmetric epoxidation, olefin cross-metathesis, and Wittig olefinations, reactions that can be applied to chiral allylic alcohol frameworks. researchgate.net Other examples in the literature demonstrate the use of related heptenols or compounds with similar structural features in the synthesis of complex molecules. For example, the synthesis of bicyclo[3.2.0]hept-3-en-6-ones, intermediates for linear condensed triquinane sesquiterpenes, can be achieved through the bicyclization of 3-hydroxy-6-heptenoic acids. researchgate.net While not directly this compound, this highlights the utility of seven-carbon chains with specific functionalities in constructing complex natural product scaffolds.
Construction of Stereochemically Defined Scaffolds
The chiral center in this compound is instrumental in the construction of stereochemically defined scaffolds. This involves using the existing chirality to control the formation of new stereocenters during chemical reactions. Stereoselective synthesis is a key aspect of constructing complex molecules with desired biological activities, as different stereoisomers can exhibit vastly different properties. The hydroxyl group and the alkene can participate in various stereoselective reactions, such as asymmetric epoxidation, dihydroxylation, or additions, allowing for the precise control of the configuration of newly formed chiral centers. The synthesis of stereoisomers of compounds like 4-methylheptan-3-ol, although not directly from this compound, illustrates the importance of stereochemical control in accessing specific isomers with high enantiomeric and diastereomeric purity. mdpi.com
Role in the Development of Novel Synthetic Methodologies
This compound can play a role in the development of novel synthetic methodologies. Its unique combination of functional groups and chirality provides opportunities to explore new reaction pathways and catalytic systems. Research in organic synthesis often focuses on developing efficient and selective methods for constructing complex molecules, and chiral building blocks like this compound can serve as ideal substrates for testing and demonstrating such methodologies. The development of new chemical reactions, particularly those that address regio-, stereo-, and enantiocontrol, is a major focus in organic chemistry. uoguelph.ca Chiral allylic alcohols can be substrates in these new methodologies.
Precursor for Chiral Ligands and Catalytic Systems in Asymmetric Synthesis
Chiral alcohols, including those structurally related to this compound, can serve as precursors for the synthesis of chiral ligands. These ligands are essential components of catalytic systems used in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. While direct examples of this compound being used as a precursor for chiral ligands were not prominently found in the search results, the broader concept of using chiral alcohols for this purpose is well-documented in the field of asymmetric catalysis. For instance, various chiral ligands derived from alcohols and other chiral scaffolds are employed in transition metal catalysis to induce enantioselectivity in reactions like asymmetric hydrogenation, epoxidation, and Diels-Alder reactions. acs.org The design and synthesis of novel chiral ligands is an active area of research aimed at improving the efficiency and selectivity of asymmetric transformations.
Contribution to Diversity-Oriented Synthesis (DOS) Libraries
Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse small molecules to explore chemical space and identify novel compounds with desired properties, particularly in drug discovery. openaccessjournals.com, cam.ac.uk this compound, with its versatile functional groups and defined stereochemistry, can contribute to the construction of DOS libraries. By incorporating this compound into a synthetic route that allows for multiple branching points and diverse transformations, a range of complex molecules with varying structures and stereochemical features can be generated. DOS libraries often utilize combinatorial chemistry techniques and aim for skeletal, stereochemical, and substitutional diversity. openaccessjournals.com, cam.ac.uk The chiral nature of this compound makes it suitable for introducing stereochemical diversity into such libraries. While a specific DOS library directly featuring this compound was not found, related examples in the literature demonstrate the incorporation of chiral building blocks into DOS strategies to generate diverse scaffolds. cornell.edu, austinpublishinggroup.com
Future Research Directions and Unexplored Avenues for 3s Hept 1 En 3 Ol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral alcohols with high enantiopurity remains a significant area of research in organic chemistry. Future efforts concerning (3S)-hept-1-en-3-ol should prioritize the development of synthetic routes that are not only efficient in terms of yield and stereoselectivity but also adhere to principles of sustainability.
Key directions for future research include:
Advanced Asymmetric Catalysis: Developing novel catalytic systems, such as chiral metal complexes or organocatalysts, capable of achieving high enantioselectivity in the synthesis of this compound from readily available prochiral precursors. This builds upon the ongoing challenges and advancements in stereoselective synthesis of unsaturated alcohols and related structures sciengine.commdpi.com.
Sustainable Chemical Transformations: Investigating synthetic strategies that minimize the use of hazardous reagents and solvents, potentially employing greener alternatives or solvent-free conditions. The integration of flow chemistry techniques could offer advantages in terms of reaction control, safety, and continuous production, contributing to more sustainable processes.
Biomass-Derived Precursors: Exploring the feasibility of synthesizing the heptane (B126788) backbone of this compound from renewable biomass sources, aligning the synthesis with green chemistry principles and reducing reliance on petrochemical feedstocks tandfonline.com.
Exploration of Novel Biocatalytic Systems
Biocatalysis provides an attractive and often highly selective route to chiral compounds under mild reaction conditions. Identifying and engineering biocatalysts for the specific synthesis of this compound is a promising area for future research.
Potential avenues for exploration include:
Enzyme Discovery and Engineering: Screening diverse microbial or plant sources for enzymes, such as alcohol dehydrogenases, reductases, or hydratases, that can catalyze the formation of the (3S) enantiomer of hept-1-en-3-ol with high efficiency and enantiopurity. Directed evolution and protein engineering techniques can be employed to enhance the activity, selectivity, and stability of identified enzymes researchgate.netacs.orgacs.orgmpg.de. Research into the biocatalytic reduction of ketones and the use of engineered enzymes highlights this potential acs.org.
Whole-Cell Biotransformations: Developing whole-cell biocatalysts, utilizing microorganisms engineered to express the relevant enzymes, which can simplify the process by providing inherent cofactor regeneration systems mdpi.comacs.org. Recent work on the multi-enzymatic synthesis of chiral alcohols demonstrates the viability of this approach mdpi.com.
Immobilization and Reactor Design: Investigating methods for immobilizing promising biocatalysts onto solid supports to improve their operational stability, facilitate recovery and reuse, and enable their application in continuous-flow bioreactors researchgate.net.
Deeper Understanding of its Biological Roles and Biosynthesis
While related chiral aliphatic alcohols are known to serve various biological functions, the specific natural occurrence, biological roles, and biosynthetic pathways of this compound are not extensively documented researchgate.net.
Future research should focus on:
Identification in Biological Systems: Conducting targeted analyses using sensitive analytical techniques (e.g., GC-MS, chiral chromatography) to screen for the presence of this compound in a variety of organisms, including plants, fungi, bacteria, and insects, particularly those known to produce related volatile organic compounds mdpi.comnih.govresearchgate.netmdpi.com. The study of floral volatiles and insect pheromones could be particularly relevant researchgate.netmpg.de.
Elucidation of Biosynthetic Pathways: If identified in biological sources, investigating the specific enzymatic steps and genetic elements involved in its biosynthesis. This could involve studies using isotopic labeling or genetic techniques to identify the precursor molecules and the enzymes that catalyze the transformations leading to this compound researchgate.netmpg.de.
Investigation of Biological Activity: Once identified in a biological context, exploring its potential functions, such as its role as a signaling molecule, attractant, repellent, or antimicrobial agent, drawing parallels with the known activities of other chiral alcohols in nature researchgate.net.
Expansion of Applications in Advanced Materials and Chemical Technologies
The bifunctional nature of this compound, possessing both an alkene and a hydroxyl group along with defined stereochemistry, makes it a valuable chiral building block for the synthesis of more complex molecules and the development of novel materials.
Potential future applications include:
Chiral Ligands and Catalysts: Utilizing this compound as a precursor for the synthesis of chiral ligands for asymmetric catalysis, potentially leading to the development of new catalytic systems for enantioselective reactions rsc.org.
Specialty Polymers: Incorporating this compound into polymerization reactions to create novel polymers with tailored properties, such as biodegradability, specific thermal characteristics, or optical activity, depending on how the chiral center and alkene are integrated into the polymer structure.
Synthesis of Bioactive Compounds: Employing this compound as a chiral starting material or intermediate in the synthesis of pharmaceuticals, agrochemicals, or flavors and fragrances, where the desired biological activity is dependent on specific stereochemistry researchgate.netresearchgate.net.
Theoretical and Computational Studies on Reactivity and Stereoselectivity
Computational chemistry can serve as a powerful tool to complement experimental studies, providing insights into the fundamental properties, reactivity, and stereochemical outcomes of reactions involving this compound.
Future research in this area could involve:
Reaction Mechanism Studies: Using computational methods, such as density functional theory (DFT), to investigate the mechanisms and transition states of key reactions involving this compound, helping to understand observed reactivity and guide the design of new transformations researchgate.net.
Stereoselectivity Prediction and Rationalization: Applying computational models to predict and rationalize the stereoselectivity of asymmetric reactions used to synthesize or transform this compound, aiding in catalyst design and optimization researchgate.netacs.org.
Conformational Analysis and Molecular Properties: Utilizing computational techniques to study the preferred conformations of this compound and predict its physical and chemical properties, which can inform experimental design and understanding of its behavior in different environments.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-hept-1-en-3-ol with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis, such as Sharpless epoxidation or enzymatic resolution. Key steps include:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the C3 position.
- Employing chiral GC or HPLC to monitor enantiomeric excess (ee) during purification .
- Data Table :
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Enzymatic resolution | Lipase B (Candida antarctica) | ≥98 | 75–85 |
| Asymmetric hydrogenation | Ru-BINAP complex | 95 | 82 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry (double bond position) and stereochemistry. Key signals: δ 5.4–5.6 ppm (olefinic protons) and δ 3.5–3.7 ppm (hydroxyl-bearing methine) .
- IR : O-H stretch (~3350 cm⁻¹) and C=C stretch (~1640 cm⁻¹) for functional group validation.
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (95:5) to determine ee .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant per GHS) .
- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors (H314 hazard code).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers analyze the stereochemical effects of this compound in catalytic asymmetric reactions?
- Methodological Answer :
- Kinetic Resolution : Compare reaction rates of (3S) vs. (3R) enantiomers using chiral catalysts (e.g., Jacobsen’s Mn-salen complexes).
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and predict enantioselectivity trends .
- Case Study : In a 2024 study, this compound showed 20% higher reactivity in asymmetric allylic alkylation due to steric hindrance at the C3 position .
Q. How do data contradictions in reported reaction yields arise, and how can they be resolved?
- Methodological Answer :
- Source Identification : Variability may stem from impurities in starting materials, inconsistent catalytic loading, or temperature fluctuations.
- Triangulation : Validate results using multiple analytical methods (e.g., GC-MS, NMR, and elemental analysis) .
- Statistical Analysis : Apply ANOVA to assess significance of yield differences across experimental replicates .
Q. What computational models predict the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model protonation states of the hydroxyl group at pH 3–10 to predict nucleophilic behavior.
- pKa Estimation : Use software like MarvinSketch (ChemAxon) to calculate theoretical pKa (~12.5 for the hydroxyl group) .
- Case Study : At pH < 5, this compound undergoes rapid acid-catalyzed dehydration to form hept-1,3-diene .
Q. How does the double bond in this compound influence its interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding affinity with enzymes (e.g., alcohol dehydrogenases). The conjugated double bond enhances π-π stacking with aromatic residues.
- In Vitro Assays : Test inhibition of microbial growth (e.g., E. coli), where the compound’s hydrophobicity improves membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
